6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
6-Chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide (CAS: 874192-05-9) is a heterocyclic compound featuring a chromene (coumarin) core fused to a 1,3,4-thiadiazole ring via a carboxamide linkage. Key structural attributes include:
- Thiadiazole moiety: The 1,3,4-thiadiazole ring is substituted with a methylsulfanyl (-SMe) group at position 5, contributing to lipophilicity and steric effects .
- Carboxamide bridge: Connects the chromene and thiadiazole rings, stabilizing the Z-configuration of the thiadiazole-ylidene group .
However, analogous compounds (e.g., ) suggest multi-step syntheses involving coupling reactions between activated chromene acids and thiadiazole hydrazines.
Properties
Molecular Formula |
C13H8ClN3O3S2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-4-6(14)2-3-9(7)20-10/h2-5H,1H3,(H,15,16,19) |
InChI Key |
ZFJOBQMEELOYJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate thiadiazole ring. This intermediate is then reacted with methyl iodide to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to modify the chromene core.
Substitution: Halogen substitution reactions can occur at the chloro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene core may also play a role in binding to DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts the target compound with structurally related derivatives:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., acetyl in 11a) correlate with higher melting points (214–216°C), likely due to improved crystallinity . Allylthio substitution (ZINC9087978) introduces unsaturation, which may increase metabolic reactivity but reduce stability .
- Core Structure Influence: Chromene-based analogs (e.g., target compound, 11a–f) exhibit lower molecular weights (~350–420 g/mol) compared to bicyclic systems like 6f (775.73 g/mol) . Thiazolidinone derivatives () lack the chromene system but share carboxamide linkages, suggesting divergent biological targets .
Biological Activity
6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3O2S2
- Molecular Weight : 418.9 g/mol
- CAS Number : Not available in the provided data.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has indicated that the compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : In vitro assays showed inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Antifungal Activity
The compound also demonstrated antifungal properties:
- Case Study : A study evaluated its efficacy against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties:
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Data : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for bacterial cell wall synthesis.
- Interference with Cellular Processes : The compound has been shown to disrupt cellular processes in fungi and cancer cells, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
